molecular formula C16H17ClN2O2S B8483812 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine

2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine

Cat. No.: B8483812
M. Wt: 336.8 g/mol
InChI Key: MIQQXZLKCFNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Comparison with Similar Compounds

2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-chloro-5-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)aniline

InChI

InChI=1S/C16H17ClN2O2S/c17-14-9-8-13(11-15(14)18)22(20,21)19-10-4-3-6-12-5-1-2-7-16(12)19/h1-2,5,7-9,11H,3-4,6,10,18H2

InChI Key

MIQQXZLKCFNTSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (3.6 g, 10 mmol) in THF (50 mL) and water (50 mL) was added sodium hydrosulfite (10.2 g, 50 mmol). The mixture was stirred at ambient temperature for 2 hrs. Ethyl acetate (150 mL) and sat. NH4Cl (150 mL) were added. The organic layer was separated, washed with brine (2×50 mL) and dried over MgSO4. Concentration and purification by silica gel column chromatography eluting with hexane/ethyl acetate (4/1 to 1/1) yielded 2-chloro-5-(2,3,4,5-tetrahydro-benzo[b]azepine-1-sulfonyl)-phenylamine as pale yellow solid (3.4 g). MS: 337.0 (M+H)+; tR=2.85 min (method 1).
Name
1-(3-nitro-4-chloro-benzenesulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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